Cas no 15988-11-1 (4-Phenyl-1,2,4-triazolidine-3,5-dione)

4-Phenyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound featuring a triazolidine-dione core with a phenyl substituent. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a precursor or intermediate in the preparation of pharmaceuticals and agrochemicals. Its rigid triazolidine-dione scaffold contributes to stability while allowing selective functionalization. The compound’s electron-deficient nature enhances its utility in cycloaddition reactions and as a building block for nitrogen-rich heterocycles. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research and industrial applications. The phenyl group further modifies solubility and reactivity, broadening its applicability in diverse synthetic pathways.
4-Phenyl-1,2,4-triazolidine-3,5-dione structure
15988-11-1 structure
商品名:4-Phenyl-1,2,4-triazolidine-3,5-dione
CAS番号:15988-11-1
MF:C8H7N3O2
メガワット:177.1601
MDL:MFCD00005226
CID:50278
PubChem ID:85229

4-Phenyl-1,2,4-triazolidine-3,5-dione 化学的及び物理的性質

名前と識別子

    • 4-Phenyl-1,2,4-triazolidine-3,5-dione
    • 4-Phenylurazole
    • 4-PHENYL-(1,2,4)TRIAZOLIDINE-3,5-DIONE
    • Ph-Ur for e-Y-CLICK
    • Urazole, 4-phenyl-
    • 1,2,4-Triazolidine-3,5-dione, 4-phenyl-
    • Bicarbamimide, N-phenyl-
    • 4-PHENYL URAZOLE
    • 9V4N9J1BIH
    • GOSUFRDROXZXLN-UHFFFAOYSA-N
    • 4-Phenylurazol
    • 4-phenyl-urazole
    • NSC93432
    • NCIOpen2_001359
    • Oprea1_076157
    • MLS000696456
    • KSC297Q5N
    • BDBM7832
    • Triazolidinedione Derivative 31
    • GOSUFRDROXZXLN-UHFFFAO
    • FT-0619416
    • NSC-93432
    • A810083
    • J-640146
    • HMS2732F12
    • 4-phenyl-[1,2,4]triazolidine-3,5-dione
    • SY019481
    • 4-Phenyl-1,2,4-triazolidine-3,5-dione #
    • 4-Phenylurazole, 98%
    • SCHEMBL447261
    • EINECS 240-127-0
    • GOSUFRDROXZXLN-UHFFFAOYSA-
    • AC-30701
    • NS00025206
    • CS-W017372
    • J-800150
    • SMR000336567
    • DS-2482
    • DTXSID5065988
    • UNII-9V4N9J1BIH
    • 1,4-Triazolidine-3,5-dione, 4-phenyl-
    • 7W-0875
    • 4-phenyl-3,5-dioxo-1,2,4-triazolidine
    • 4-phenyl-1,2,4-triazolane-3,5-dione
    • AKOS003238454
    • MFCD00005226
    • NCGC00246559-01
    • CHEMBL224287
    • EN300-216584
    • P1160
    • O11279
    • NSC 93432
    • W-107983
    • InChI=1/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
    • 4-(4-HEXYLOXYBENZOYLOXY)BENZOICACID
    • 15988-11-1
    • HY-W016656
    • MDL: MFCD00005226
    • インチ: 1S/C8H7N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h1-5H,(H,9,12)(H,10,13)
    • InChIKey: GOSUFRDROXZXLN-UHFFFAOYSA-N
    • ほほえんだ: O=C1N([H])N([H])C(N1C1C([H])=C([H])C([H])=C([H])C=1[H])=O
    • BRN: 163361

計算された属性

  • せいみつぶんしりょう: 177.05400
  • どういたいしつりょう: 177.054
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 61.4

じっけんとくせい

  • 色と性状: 無色柱状結晶
  • 密度みつど: 1.3393 (rough estimate)
  • ゆうかいてん: 207.0 to 211.0 deg-C
  • ふってん: 413°C at 760 mmHg
  • フラッシュポイント: No data available
  • 屈折率: 1.6500 (estimate)
  • PSA: 70.65000
  • LogP: -0.14610
  • ようかいせい: エタノールに溶けやすいが、エーテルに溶けにくい

4-Phenyl-1,2,4-triazolidine-3,5-dione セキュリティ情報

4-Phenyl-1,2,4-triazolidine-3,5-dione 税関データ

  • 税関コード:29339990
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Phenyl-1,2,4-triazolidine-3,5-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P399408-500mg
4-Phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1
500mg
$ 65.00 2022-06-03
Enamine
EN300-216584-0.1g
4-phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-216584-1.0g
4-phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 95%
1g
$24.0 2023-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P62920-25g
4-Phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1
25g
¥196.0 2021-09-08
Apollo Scientific
OR30537-25g
4-Phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 98%
25g
£17.00 2025-03-21
Enamine
EN300-216584-0.5g
4-phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 95%
0.5g
$19.0 2023-09-16
Enamine
EN300-216584-5.0g
4-phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 95%
5g
$27.0 2023-06-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1160-25G
4-Phenylurazole
15988-11-1 >98.0%(T)
25g
¥300.00 2024-04-17
Chemenu
CM249897-100g
4-Phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 95%
100g
$133 2021-06-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P124068-25g
4-Phenyl-1,2,4-triazolidine-3,5-dione
15988-11-1 98%
25g
¥184.90 2023-09-01

4-Phenyl-1,2,4-triazolidine-3,5-dione 合成方法

4-Phenyl-1,2,4-triazolidine-3,5-dione 関連文献

4-Phenyl-1,2,4-triazolidine-3,5-dioneに関する追加情報

Recent Advances in the Study of 4-Phenyl-1,2,4-triazolidine-3,5-dione (CAS: 15988-11-1)

4-Phenyl-1,2,4-triazolidine-3,5-dione (CAS: 15988-11-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its potential as a pharmacophore in drug design. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

One of the most notable advancements in the study of 4-Phenyl-1,2,4-triazolidine-3,5-dione is its application in the development of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized molecular docking studies to elucidate the binding interactions between the compound and the COX-2 active site, providing valuable insights for the design of next-generation anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 4-Phenyl-1,2,4-triazolidine-3,5-dione has shown promise as a scaffold for anticancer drug development. A recent Nature Communications article highlighted its ability to modulate the activity of key oncogenic pathways, including the PI3K/AKT/mTOR signaling cascade. The study reported that certain derivatives of the compound induced apoptosis in cancer cell lines while exhibiting minimal cytotoxicity toward normal cells, suggesting a favorable therapeutic window.

The synthesis of 4-Phenyl-1,2,4-triazolidine-3,5-dione has also seen significant improvements in recent years. A 2022 paper in Organic Letters described a novel, high-yield synthetic route that employs green chemistry principles, reducing the reliance on hazardous reagents and solvents. This advancement not only enhances the scalability of production but also aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the optimization of 4-Phenyl-1,2,4-triazolidine-3,5-dione-based therapeutics. Issues such as bioavailability and metabolic stability need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and demonstrated biological activities make it a compelling candidate for continued investigation in the field of medicinal chemistry.

In conclusion, the latest research on 4-Phenyl-1,2,4-triazolidine-3,5-dione (CAS: 15988-11-1) underscores its potential as a valuable tool in drug discovery and development. Its diverse biological activities, coupled with advancements in synthetic methodologies, position it as a compound of significant interest for future studies. Researchers are encouraged to explore its applications in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, to fully realize its potential.

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